5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole
Overview
Description
5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole is a chemical compound with the molecular formula C10H7F3N2O and a molecular weight of 228.17 g/mol . It is a member of the isoxazole family, which is known for its wide range of biological activities and therapeutic potential . This compound is characterized by the presence of an amino group at the 5-position and a trifluoromethylphenyl group at the 3-position of the isoxazole ring.
Mechanism of Action
Mode of Action
Isoxazole derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Biochemical Pathways
Isoxazole derivatives are known to interact with various biochemical pathways, but the exact pathways depend on the specific derivative and its targets .
Result of Action
Isoxazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Isoxazole derivatives are known to be involved in a variety of biochemical reactions . They can interact with various enzymes and proteins, potentially influencing their function
Cellular Effects
Isoxazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole can be achieved through various synthetic routes. One common method involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic anhydride, sodium bicarbonate, and hydroxylamine . For example, the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of triethylamine leads to the formation of 5-(trifluoromethyl)isoxazoles . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology, it has been studied for its potential as an antiviral, anticancer, and anti-inflammatory agent . In medicine, it is being explored for its potential use in the development of new drugs with improved efficacy and safety profiles . Additionally, this compound has applications in the pharmaceutical industry as an intermediate in the synthesis of active pharmaceutical ingredients .
Comparison with Similar Compounds
5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole can be compared with other similar compounds, such as 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole and 5-(trifluoromethyl)isoxazole . While these compounds share some structural similarities, this compound is unique due to its specific substitution pattern and the presence of both an amino group and a trifluoromethylphenyl group on the isoxazole ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)7-3-1-2-6(4-7)8-5-9(14)16-15-8/h1-5H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEUZDISEUUYML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60515968 | |
Record name | 3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60515968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82360-94-9 | |
Record name | 3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60515968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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